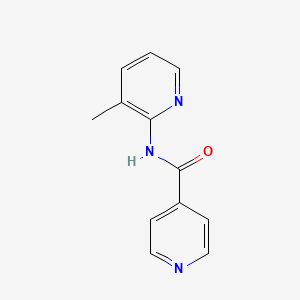
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Chemical Reactions Analysis
The chemical reactions involving piperidines have been extensively studied. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Scientific Research Applications
Synthesis and Evaluation in Drug Discovery
Arylcycloalkylamines, including phenyl piperidines and piperazines, are key pharmacophoric groups in several antipsychotic agents. Research by Sikazwe et al. (2009) highlights that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. This study indicates the potential of compounds such as "3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate" in the development of antipsychotic drugs due to their structural attributes facilitating selective receptor interaction (Sikazwe et al., 2009).
Chemokine Receptor Antagonism
Chemokine receptor CCR3, associated with allergic diseases such as asthma and atopic dermatitis, has been targeted using small molecule antagonists, including piperidine and morpholine derivatives. Willems and IJzerman (2009) reviewed the structure-activity relationships of these antagonists, demonstrating the utility of piperidine frameworks in modulating receptor activity and offering therapeutic approaches for allergic conditions (Willems & IJzerman, 2009).
Piperazine and Morpholine Pharmacophoric Activities
The review by Mohammed et al. (2015) on piperazine and morpholine analogues underlines their broad spectrum of pharmaceutical applications. These structures exhibit potent pharmacophoric activities, which are crucial for the synthesis of derivatives with enhanced medicinal properties. This comprehensive analysis suggests the significance of "3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate" in drug development due to its versatile pharmacophoric groups (Mohammed et al., 2015).
Therapeutic Use and Pharmacological Attributes
Rathi et al. (2016) presented a patent review focusing on piperazine derivatives for therapeutic use, highlighting their roles across various pharmacological areas such as anticancer, anti-inflammatory, and antiviral activities. This review underscores the potential of piperazine compounds, like "3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate", in the design and development of new therapeutic agents due to their flexible and effective pharmacological profiles (Rathi et al., 2016).
properties
IUPAC Name |
[3-(piperidine-1-carbonylamino)phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-7-2-1-3-8-19)18-14-5-4-6-15(13-14)24-17(22)20-9-11-23-12-10-20/h4-6,13H,1-3,7-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPABBMRVFFVVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidine-1-carboxamido)phenyl morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

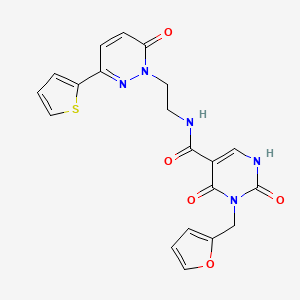
![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)
![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)
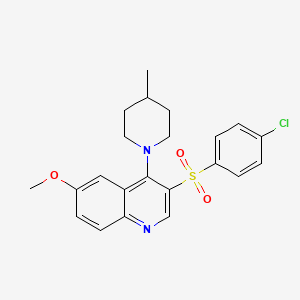


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)
![N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2656381.png)
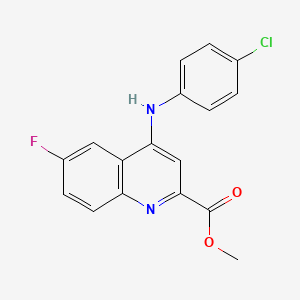
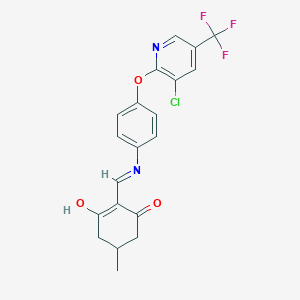
![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)
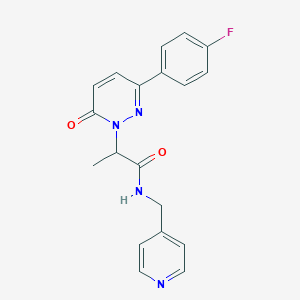
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)
